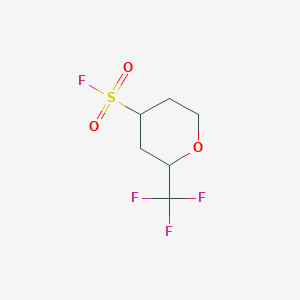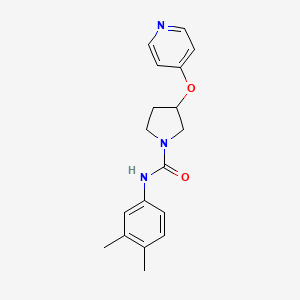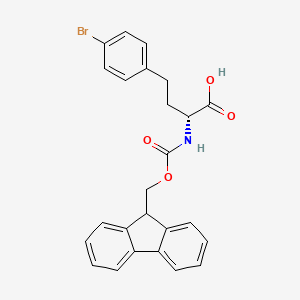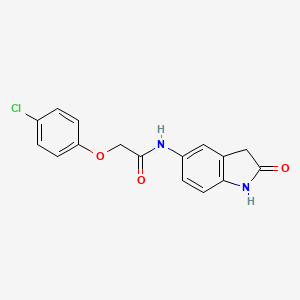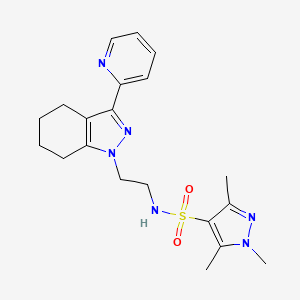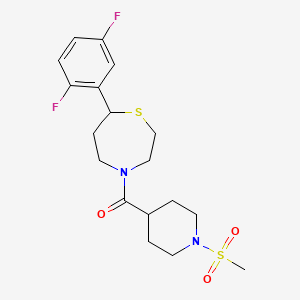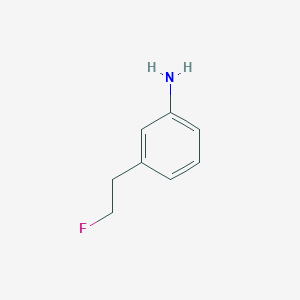
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Biochemical Inhibition and Therapeutic Potential
Sulfonamide derivatives have been evaluated for their inhibitory activity against specific enzymes, demonstrating significant potential in therapeutic applications. For example, certain sulfonamides act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This pathway is implicated in several neurological disorders, suggesting that sulfonamide inhibitors could serve as tools for understanding disease mechanisms or as leads for drug development.
Anticancer and Antiviral Applications
Sulfonamide derivatives have been synthesized and characterized for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Certain compounds exhibit promising anticancer activity against human tumor cell lines, highlighting the versatility of sulfonamide derivatives in addressing various health conditions (Küçükgüzel et al., 2013). The development of sulfonamide-based compounds as therapeutic agents underscores the importance of such molecules in advancing medical research and treatment options.
Photochemical and Photophysical Properties
The synthesis and characterization of sulfonamide derivatives with photochromic properties have been explored for their potential applications in materials science. These properties are of interest for developing new materials with applications in optoelectronics and photonics, illustrating the broad applicability of sulfonamide derivatives beyond biomedical research (Ortyl et al., 2002).
Enzyme Inhibition for Drug Discovery
Sulfonamide compounds have been investigated as carbonic anhydrase inhibitors, with some demonstrating significant inhibition of human isoforms relevant to diseases such as glaucoma, epilepsy, obesity, and cancer. This research area exemplifies the utility of sulfonamides in drug discovery, offering insights into enzyme mechanisms and potential therapeutic targets (Lolak et al., 2019).
Environmental and Analytical Chemistry
The development of novel methods for extracting and analyzing emerging contaminants, including sulfonamide compounds, from environmental samples highlights the role of sulfonamides in environmental and analytical chemistry. This research contributes to understanding the distribution and impact of such compounds in the environment, informing pollution control and environmental protection efforts (Speltini et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(23,24)21-11-16(22)9-10-25-15-4-2-1-3-14(15)16/h1-8,21-22H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKCYWDUWSBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)

methanone](/img/structure/B2613207.png)
![methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2613208.png)
